molecular formula C20H23N3O2S B15284001 2-[(5-Cyclohexyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide

2-[(5-Cyclohexyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B15284001
M. Wt: 369.5 g/mol
InChI Key: GRXKQCHKSWISQQ-UHFFFAOYSA-N
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Description

2-[(5-Cyclohexyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that includes a quinazolinone core, a cyclohexyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Cyclohexyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide typically involves the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothiocyanate. This reaction yields 4-oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydro (benzo [h]quinazoline-5,1′-cycloalkanes), which can then be alkylated using various halo compounds to produce the desired S-alkyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Cyclohexyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The sulfanyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced quinazolinone derivatives, and various substituted acetamides, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[(5-Cyclohexyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Cyclohexyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other cofactors, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(5-Cyclohexyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group and the sulfanylacetamide moiety differentiates it from other quinazolinone derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.

Properties

Molecular Formula

C20H23N3O2S

Molecular Weight

369.5 g/mol

IUPAC Name

2-[(5-cyclohexyl-4-oxo-5,6-dihydro-3H-benzo[h]quinazolin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H23N3O2S/c21-16(24)11-26-20-22-18-14-9-5-4-8-13(14)10-15(17(18)19(25)23-20)12-6-2-1-3-7-12/h4-5,8-9,12,15H,1-3,6-7,10-11H2,(H2,21,24)(H,22,23,25)

InChI Key

GRXKQCHKSWISQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CC3=CC=CC=C3C4=C2C(=O)NC(=N4)SCC(=O)N

Origin of Product

United States

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